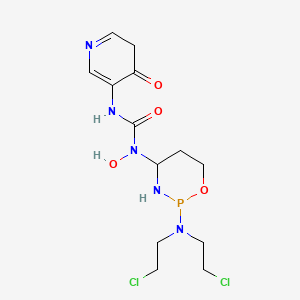
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate typically involves esterification reactions. The process begins with the reaction of butanedioic acid with acetic anhydride to form the bis(acetyloxy) derivative. This intermediate is then reacted with 1,2,3-propanetriol mono-9-octadecenoate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler esters or alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler esters.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity. This compound can also act as a prodrug, releasing active metabolites upon metabolic conversion.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecanoate
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-hexadecenoate
Uniqueness
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is unique due to its specific ester configuration and the presence of the 9-octadecenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
97211-70-6 |
|---|---|
Fórmula molecular |
C29H48O11 |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
2,3-diacetyloxy-4-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H48O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h11-12,24,26-27,32H,4-10,13-21H2,1-3H3,(H,34,35)/b12-11+ |
Clave InChI |
CAQGFMUPEVINCJ-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


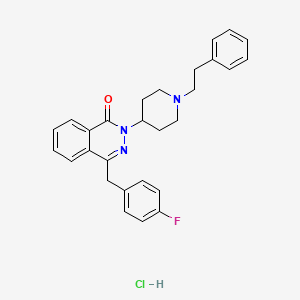
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
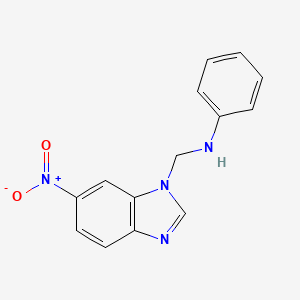
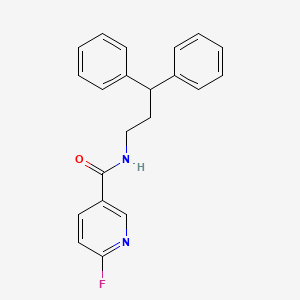

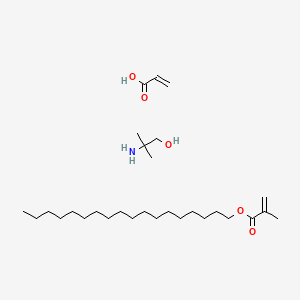
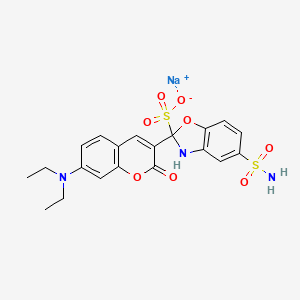
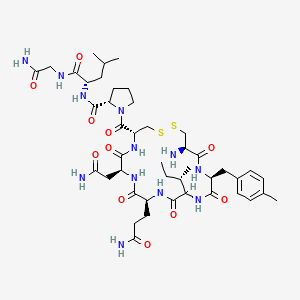
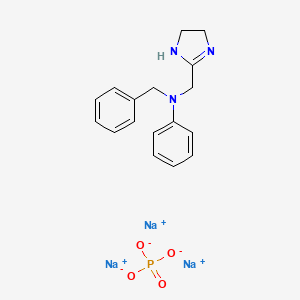

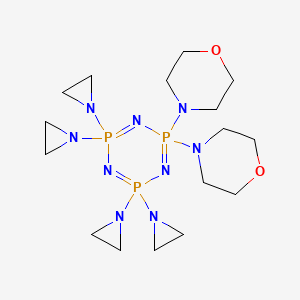
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)
